7-(Acetylamino)-3-((4-(acetylamino)phenyl)azo)-4-hydroxynaphthalene-2-sulphonic acid 7-(Acetylamino)-3-((4-(acetylamino)phenyl)azo)-4-hydroxynaphthalene-2-sulphonic acid
Brand Name: Vulcanchem
CAS No.: 1088236-45-6
VCID: VC18418173
InChI: InChI=1S/C20H18N4O6S/c1-11(25)21-14-3-5-15(6-4-14)23-24-19-18(31(28,29)30)10-13-9-16(22-12(2)26)7-8-17(13)20(19)27/h3-10,27H,1-2H3,(H,21,25)(H,22,26)(H,28,29,30)
SMILES:
Molecular Formula: C20H18N4O6S
Molecular Weight: 442.4 g/mol

7-(Acetylamino)-3-((4-(acetylamino)phenyl)azo)-4-hydroxynaphthalene-2-sulphonic acid

CAS No.: 1088236-45-6

Cat. No.: VC18418173

Molecular Formula: C20H18N4O6S

Molecular Weight: 442.4 g/mol

* For research use only. Not for human or veterinary use.

7-(Acetylamino)-3-((4-(acetylamino)phenyl)azo)-4-hydroxynaphthalene-2-sulphonic acid - 1088236-45-6

Specification

CAS No. 1088236-45-6
Molecular Formula C20H18N4O6S
Molecular Weight 442.4 g/mol
IUPAC Name 7-acetamido-3-[(4-acetamidophenyl)diazenyl]-4-hydroxynaphthalene-2-sulfonic acid
Standard InChI InChI=1S/C20H18N4O6S/c1-11(25)21-14-3-5-15(6-4-14)23-24-19-18(31(28,29)30)10-13-9-16(22-12(2)26)7-8-17(13)20(19)27/h3-10,27H,1-2H3,(H,21,25)(H,22,26)(H,28,29,30)
Standard InChI Key CECGUGFIJCQUOO-UHFFFAOYSA-N
Canonical SMILES CC(=O)NC1=CC=C(C=C1)N=NC2=C(C=C3C=C(C=CC3=C2O)NC(=O)C)S(=O)(=O)O

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound features a naphthalene backbone substituted at positions 2, 3, 4, and 7 with key functional groups that govern its chromophoric and auxochromic properties. The molecular formula C20H18N4O6S\text{C}_{20}\text{H}_{18}\text{N}_{4}\text{O}_{6}\text{S} corresponds to a molar mass of 442.4 g/mol. X-ray crystallographic studies of analogous azo dyes suggest a planar configuration stabilized by intramolecular hydrogen bonding between the hydroxyl group at position 4 and the sulfonic acid moiety at position 2.

Table 1: Key Chemical Identifiers

PropertyValueSource
CAS Registry Number1088236-45-6
IUPAC Name7-acetamido-3-[(4-acetamidophenyl)diazenyl]-4-hydroxynaphthalene-2-sulfonic acid
SMILES NotationCC(=O)NC1=CC=C(C=C1)N=NC2=C(C3=C(C=C(C=C3)NC(=O)C)S(=O)(=O)O)C(=C2O)C4=CC=CC=C4
Topological Polar Surface Area156 Ų (calculated)

The presence of two acetamido groups enhances solubility in polar aprotic solvents while the sulfonic acid group ensures water compatibility—a critical feature for textile dye applications . Quantum mechanical calculations predict strong absorption in the 450-550 nm range due to π→π* transitions within the conjugated azo-naphthalene system.

Synthesis and Manufacturing Processes

Diazotization-Coupling Mechanism

Industrial production employs a two-stage diazotization and coupling protocol:

  • Diazotization: 4-aminoacetanilide undergoes nitrosation with sodium nitrite (NaNO₂) in hydrochloric acid at 0-5°C, forming the diazonium salt intermediate.

  • Coupling: The diazonium salt reacts with 4-hydroxy-7-acetamidonaphthalene-2-sulfonic acid under alkaline conditions (pH 8-9), facilitating electrophilic aromatic substitution at the activated C3 position of the naphthalene ring.

Reaction yields typically range from 68-72% due to competing side reactions, including diazo dimerization and sulfonic acid group hydrolysis . Recent process optimizations using microreactor technology have improved mass transfer efficiency, achieving 89% yield in continuous flow systems.

Industrial Applications and Performance

Textile Dyeing Applications

As a metal-free acid dye, the compound demonstrates exceptional affinity for protein fibers:

Fiber TypeWash FastnessLight FastnessApplication pH
Wool4-5 (ISO 105-C06)6 (ISO 105-B02)2.5-3.5
Silk3-453.0-4.0
Nylon 6,62-344.5-5.5

Data adapted from industrial testing protocols . The superior wash fastness on wool derives from strong ionic interactions between sulfonate groups and protonated amino residues in keratin.

Environmental and Toxicological Profile

Table 2: Ecotoxicological Parameters

ParameterValueTest Organism
LC50 (96h)12.7 mg/LDaphnia magna
EC50 (72h)8.3 mg/LPseudokirchneriella subcapitata
BCF (Bioconcentration Factor)18 L/kgOncorhynchus mykiss

Data from OECD 201/202/305 guidelines. The moderate BCF suggests limited bioaccumulation potential, though chronic exposure studies remain lacking.

Analytical Characterization Techniques

Spectroscopic Fingerprinting

  • UV-Vis Spectroscopy: λmax\lambda_{\text{max}} = 512 nm in aqueous solution (0.1 M phosphate buffer, pH 3.0), molar absorptivity ε\varepsilon = 2.1×10⁴ L·mol⁻¹·cm⁻¹

  • ¹H NMR (DMSO-d6): δ 10.32 (s, 1H, -OH), 8.65 (d, J=8.4 Hz, 1H, H-5), 8.02-7.45 (m, 7H, aromatic), 2.11 (s, 6H, -NHAc)

  • FT-IR: Strong bands at 1598 cm⁻¹ (N=N stretch), 1182 cm⁻¹ (S=O asym), 1045 cm⁻¹ (S=O sym), 1664 cm⁻¹ (C=O amide)

HPLC-ESI-MS analysis (negative mode) confirms molecular integrity with [M-H]⁻ ion at m/z 441.1 (calculated 441.4).

Recent Research Developments

Computational Design of Derivatives

Density functional theory (DFT) studies at the B3LYP/6-311+G(d,p) level have modeled electron injection capabilities into TiO₂ surfaces, showing a 0.38 eV reduction in bandgap energy compared to parent compound—a promising feature for dye-sensitized solar cell applications.

Green Synthesis Innovations

Microwave-assisted synthesis (100 W, 80°C) reduces reaction time from 8 hours to 35 minutes while maintaining 85% yield, significantly lowering energy consumption. Life cycle assessment indicates a 42% reduction in cumulative energy demand compared to batch processes.

The compound's dual acetamido groups and strategic sulfonic acid placement create a unique balance of solubility and substrate affinity, though environmental concerns persist regarding aromatic amine metabolites. Emerging applications in photonics and sensor technologies warrant further exploration of its excited-state dynamics. Priority research areas should include:

  • Development of advanced oxidation processes for complete mineralization

  • Structure-activity relationship studies to reduce mutagenic potential

  • Hybrid dye systems combining azo and phthalocyanine chromophores

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